N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17N5O2S3 and its molecular weight is 431.55. The purity is usually 95%.
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Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer properties and other therapeutic potentials.
1. Chemical Structure and Synthesis
The compound features a thiadiazole ring and a thieno[3,2-d]pyrimidine moiety. The synthesis typically involves multi-step reactions that include the formation of the thiadiazole ring followed by the introduction of the thieno-pyrimidine structure. Such synthetic routes are essential for optimizing yield and purity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Thiadiazole derivatives often inhibit enzymes involved in cancer progression, such as phosphodiesterases and carbonic anhydrases .
- DNA Interaction : The compound may interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .
- Antioxidant Properties : Some studies suggest that thiadiazole compounds exhibit antioxidant activity, which can protect cells from oxidative stress .
3.1 Anticancer Properties
Numerous studies have evaluated the anticancer efficacy of thiadiazole derivatives. The following table summarizes findings related to the compound's cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide | HepG2 (liver cancer) | 4.37 ± 0.7 | DNA synthesis inhibition |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide | A549 (lung cancer) | 8.03 ± 0.5 | Apoptosis induction |
Other Thiadiazole Derivatives | MCF-7 (breast cancer) | Varies | Enzyme inhibition |
The IC50 values indicate that the compound exhibits significant cytotoxicity against HepG2 and A549 cell lines, making it a promising candidate for further development as an anticancer agent .
3.2 Other Biological Activities
Beyond anticancer effects, thiadiazole derivatives have shown potential in various therapeutic areas:
- Antimicrobial Activity : Studies indicate that these compounds possess broad-spectrum antimicrobial properties against bacteria and fungi .
- Anti-inflammatory Effects : Thiadiazole derivatives have been linked to reduced inflammation markers in vitro and in vivo .
- Neuroprotective Effects : Some derivatives are being investigated for their potential neuroprotective actions in models of neurodegenerative diseases .
4. Case Studies
Several case studies illustrate the biological activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide:
- Study on HepG2 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability due to its ability to induce apoptosis through DNA damage pathways.
- A549 Cell Line Experiments : Research showed that the compound inhibited cell proliferation effectively compared to standard chemotherapeutics like cisplatin.
5. Conclusion
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide exhibits promising biological activity with significant implications for cancer therapy and other medical applications. Its mechanisms of action involve enzyme inhibition and interference with DNA synthesis, contributing to its cytotoxic effects against various cancer cell lines.
Further research is warranted to fully elucidate its pharmacological profile and optimize its therapeutic potential through structural modifications and comprehensive preclinical studies.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S3/c1-10-3-5-12(6-4-10)23-16(25)15-13(7-8-26-15)19-18(23)27-9-14(24)20-17-22-21-11(2)28-17/h3-6H,7-9H2,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBHHCIZKNJNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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